Lipophilicity-Driven Property Differentiation via Computed XLogP3-AA
The target compound exhibits a computed XLogP3-AA of 5.2 [1]. This represents a significant increase in lipophilicity compared to the 3,4-dichloro positional isomer, which has a computed XLogP3-AA of 4.9 [2]. This difference of 0.3 log units translates to a roughly 2-fold higher theoretical partition coefficient, which can influence membrane permeability and non-specific binding in cellular assays. For comparison, the clinically used 4-anilinoquinazoline gefitinib has a measured logP of approximately 3.2 [3], highlighting the substantial lipophilicity shift introduced by the dichlorobenzyl moiety.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine: 4.9; Gefitinib: ~3.2 |
| Quantified Difference | Δ 0.3 vs. 3,4-dichloro isomer; Δ ~2.0 vs. gefitinib |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for quinazoline compounds; gefitinib logP from literature. |
Why This Matters
Higher lipophilicity may necessitate different solvent systems for in vitro assays and predicts distinct ADME profiles, making direct experimental comparison mandatory before substituting one analog for another.
- [1] PubChem Compound Summary for CID 1490538, 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine. Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 1490539, 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine. Computed Properties section. View Source
- [3] Wishart, D. S., et al. DrugBank 5.0: Gefitinib (DB00317). logP value. Accessed April 29, 2026. View Source
